3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole
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Overview
Description
3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole is a fluorinated heterocyclic compound that contains a benzisoxazole ring fused with a piperidine ring and a fluorine substituent. This compound is primarily used as a building block in medicinal chemistry and drug discovery, particularly in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives. The reaction conditions often include the use of acyl chloride or sulfonyl chloride for acylation and sulfonylation, respectively . The reaction mixture is usually quenched with aqueous HCl, and the organic layer is separated, washed with aqueous sodium hydrogen carbonate, and concentrated under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for high yields and purity, often exceeding 98% . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Key intermediate in the synthesis of antipsychotic drugs such as risperidone and paliperidone.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. In the case of its use in antipsychotic drugs, the compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. This dual antagonism helps in balancing the neurotransmitter levels in the brain, thereby alleviating symptoms of schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)benzisoxazole: A closely related compound with similar pharmacological properties.
4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine: Another analog used in the synthesis of antipsychotic drugs.
Uniqueness
3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the chloroethyl group enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H16ClFN2O |
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Molecular Weight |
282.74 g/mol |
IUPAC Name |
3-[1-(2-chloroethyl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole |
InChI |
InChI=1S/C14H16ClFN2O/c15-5-8-18-6-3-10(4-7-18)14-12-2-1-11(16)9-13(12)19-17-14/h1-2,9-10H,3-8H2 |
InChI Key |
NLJKCYWTNYLYBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCl |
Origin of Product |
United States |
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